molecular formula C10H16N2O B13790331 2(1H)-Pyrazinone,3,6-dipropyl-(9CI)

2(1H)-Pyrazinone,3,6-dipropyl-(9CI)

Cat. No.: B13790331
M. Wt: 180.25 g/mol
InChI Key: LKJOFBWBUTZUKV-UHFFFAOYSA-N
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Description

2(1H)-Pyrazinone,3,6-dipropyl-(9CI) is a heterocyclic compound that belongs to the pyrazinone family. Pyrazinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules. The compound’s structure consists of a pyrazinone ring with two propyl groups attached at the 3 and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) can be achieved through several methods. One common approach involves the cyclization of acyclic precursors, particularly α-amino acid-derived units . This method has been developed and refined over the years, starting from the early 1900s to recent advancements in 2021 . The reaction conditions typically involve the use of suitable catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrazinone,3,6-dipropyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2(1H)-Pyrazinone,3,6-dipropyl-(9CI) has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2(1H)-Pyrazinone,3,6-dipropyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of 2(1H)-Pyrazinone,3,6-dipropyl-(9CI) lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other similar compounds.

Biological Activity

2(1H)-Pyrazinone, 3,6-dipropyl-(9CI) is a compound belonging to the pyrazinone family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Pyrazinones

Pyrazinones are nitrogen-containing heterocycles that have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural diversity of pyrazinones allows for modifications that can enhance their pharmacological profiles.

The biological activity of 2(1H)-pyrazinone derivatives often involves interactions with various biological targets:

  • Enzyme Inhibition : Many pyrazinones act as inhibitors of critical enzymes involved in disease processes. For instance, some derivatives have been identified as inhibitors of thrombin, a key enzyme in the coagulation cascade .
  • Kinase Inhibition : Certain pyrazinone derivatives have shown promise as allosteric inhibitors of Akt kinase, which plays a significant role in cell survival and proliferation pathways .
  • Antiviral Activity : Compounds within this class have demonstrated inhibitory effects against reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV .

Antiviral Properties

A study highlighted the synthesis of pyrazinone derivatives that exhibited significant antiviral activity. Specifically, certain compounds showed effectiveness against HIV by inhibiting reverse transcriptase. This mechanism is essential for preventing viral replication and could lead to potential therapeutic applications in treating HIV/AIDS .

Anticancer Effects

Research has demonstrated that pyrazinone derivatives possess antiproliferative properties against various cancer cell lines. For example:

  • Cell Line Testing : Compounds derived from 2(1H)-pyrazinone were tested against non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H522. Some derivatives exhibited high selectivity and potency compared to established chemotherapeutics like Afatinib and Gefitinib .
  • Mechanism of Action : The antiproliferative activity was linked to the induction of cell cycle arrest at specific phases (G0/G1 or G2/M), suggesting that these compounds interfere with cellular division processes critical for tumor growth .

Anti-inflammatory Potential

Research into pyrazinone derivatives has also indicated potential anti-inflammatory effects. Some compounds have been shown to inhibit p38α mitogen-activated protein kinase (MAPK), which is involved in inflammatory signaling pathways. This inhibition could be beneficial for conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Data Table: Biological Activities of 2(1H)-Pyrazinone Derivatives

Activity TypeCompound/DerivativeTarget/MechanismReference
AntiviralPyrazinone derivative AReverse Transcriptase Inhibition
AnticancerPyrazinone derivative BCell Cycle Arrest (G0/G1)
AnticancerPyrazinone derivative CCell Cycle Arrest (G2/M)
Anti-inflammatoryPyrazinone derivative Dp38α MAPK Inhibition

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3,6-dipropyl-1H-pyrazin-2-one

InChI

InChI=1S/C10H16N2O/c1-3-5-8-7-11-9(6-4-2)10(13)12-8/h7H,3-6H2,1-2H3,(H,12,13)

InChI Key

LKJOFBWBUTZUKV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C(=O)N1)CCC

Origin of Product

United States

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